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molecular formula C7H14N2O2 B8618038 2,2-Diethoxyethylcyanamide

2,2-Diethoxyethylcyanamide

Cat. No. B8618038
M. Wt: 158.20 g/mol
InChI Key: GKVMRGBSFNZSEZ-UHFFFAOYSA-N
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Patent
US04701556

Procedure details

A solution of cyanogen bromide (2.12 g., 0.02 moles) in ether (20 ml.) was added dropwise over 35 minutes to a stirred ice-cooled solution of aminoacetaldehyde diethyl acetal (5.32 g., 0.04 moles) in ether (20 ml.). During this addition a white precipitate was formed. The resulting suspension was stirred at 0° C. for a further hour, filtered and the filtrate evaporated to dryness under reduced pressure to give 2,2-diethoxyethylcyanamide (3.47 g., 110%) as a colourless oily liquid having the following n.m.r. spectrum in CDCl3 : 1.24 (t, 6H); 3.1 (d, 2H); 3.65 (m, 4H); 4.0 (br s, 1H); 4.57 (t, 1H).
Quantity
2.12 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[CH2:4]([O:6][CH:7]([O:10][CH2:11][CH3:12])[CH2:8][NH2:9])[CH3:5]>CCOCC>[CH2:4]([O:6][CH:7]([O:10][CH2:11][CH3:12])[CH2:8][NH:9][C:2]#[N:1])[CH3:5]

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
N#CBr
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5.32 g
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 0° C. for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During this addition a white precipitate
CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNC#N)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.47 g
YIELD: PERCENTYIELD 110%
YIELD: CALCULATEDPERCENTYIELD 109.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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